1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride
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Overview
Description
1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring system fused with a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1-tetralone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: A structurally related compound with similar benzopyran ring system.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another compound with a similar methoxy-substituted aromatic ring.
(6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone: A compound with a similar isoquinoline structure.
Uniqueness
1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride is unique due to its specific combination of a benzopyran ring fused with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
70070-11-0 |
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Molecular Formula |
C17H26ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-[(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C17H25NO3.ClH/c1-19-15-10-13-6-9-21-17(14(13)11-16(15)20-2)12-18-7-4-3-5-8-18;/h10-11,17H,3-9,12H2,1-2H3;1H |
InChI Key |
WLGCDWMPSINUDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)CN3CCCCC3)OC.Cl |
Origin of Product |
United States |
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